molecular formula C18H17BrN2O2S B2853315 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone CAS No. 851800-45-8

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2853315
CAS No.: 851800-45-8
M. Wt: 405.31
InChI Key: SRWDKRYTABUKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic small molecule featuring a distinct heterocyclic architecture, designed for advanced life science and chemical research. This compound integrates three key pharmacophoric elements: a 4-bromobenzyl thioether group, a 4,5-dihydro-1H-imidazole ring, and a 3-methoxyphenyl methanone unit. The bromine atom introduces potential for halogen bonding and further functionalization, while the thioether and imidazole rings are known for their metal-coordination capabilities and hydrogen bonding, respectively. The 3-methoxybenzoyl group contributes to the molecule's overall steric and electronic profile. Compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are recognized for their diverse biological potential. The imidazole ring is a privileged structure in medicinal chemistry and is a key component in numerous bioactive molecules and approved drugs, known to interact with a wide range of enzymes and receptors . This specific derivative is primarily valued as a chemical biology tool and a key synthon for developing novel molecular entities. Its structure suggests potential for application in antimicrobial and anticancer research, as analogous benzimidazole and imidazole derivatives have demonstrated significant activity in these areas . The bromobenzyl moiety also makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is provided for research purposes as part of drug discovery programs, chemical probe development, and material science applications. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDKRYTABUKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound can be represented as follows:

C15H16BrN2OS\text{C}_{15}\text{H}_{16}\text{BrN}_2\text{OS}

This structure includes:

  • Imidazole ring : Known for its role in biological systems and interaction with histidine-containing enzymes.
  • Bromobenzylthio group : Imparts unique electronic properties and potential for halogen bonding.
  • Methoxyphenyl group : Suggests possible interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit diverse antimicrobial activities. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets. A comparative analysis of related compounds shows that those containing bromine and sulfur often demonstrate increased potency against bacterial strains.

Compound NameStructural FeaturesBiological Activity
4-BromobenzylthioacetamideThioether + AmideAntimicrobial
1-(4-Bromobenzyl)-3-methylimidazoliumImidazole + Quaternary AmmoniumAnticancer
2-(4-Isopropoxyphenyl)thiazoleThiazole + PhenylAntifungal

This table illustrates how the specific combination of thioether, imidazole, and ketone functionalities in the target compound may confer unique properties compared to others.

Anticancer Potential

Research has shown that imidazole derivatives can exhibit significant anticancer activity. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of cancer cell lines. The mechanism often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. This suggests that the target compound may also possess similar anticancer properties due to its structural characteristics.

The biological activity of this compound likely involves:

  • Enzyme Interaction : The imidazole ring can interact with enzymes containing histidine residues.
  • Receptor Modulation : The bromobenzylthio group may facilitate binding to specific receptors, influencing various signaling pathways.
  • Stability Enhancement : The methoxy group could enhance the compound's stability and solubility in biological systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromobenzyl substituents showed enhanced activity compared to their non-brominated counterparts.
  • Anticancer Activity Assessment : In vitro assays demonstrated that similar imidazole compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of electron-donating groups like methoxy significantly improved their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 4,5-Dihydroimidazole 4-Bromobenzylthio, 3-methoxyphenyl Not reported (inferred)
(2-Aryl-1H-imidazol-4-yl)methanone Imidazole 3,4,5-Trimethoxyphenyl Antiproliferative
PTBIBI () Terphenyl-imidazole tert-Butylphenyl, biphenyl Material science applications
C1 () Benzo[b]thiophene-imidazole 3-Chlorobenzothiophen, dimethylamino Antimicrobial

Q & A

Q. What are the recommended synthetic routes for preparing (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 4-bromobenzyl thiol intermediate via nucleophilic substitution of 4-bromobenzyl chloride with sodium hydrosulfide (NaHS) under basic conditions .
  • Step 2 : Formation of the dihydroimidazole ring by cyclization of thiourea derivatives with ethylene diamine analogs, often catalyzed by Lewis acids like ZnCl₂ .
  • Step 3 : Coupling the dihydroimidazole-thioether intermediate with 3-methoxybenzoyl chloride using a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., methoxy group at ~3.8 ppm for 1^1H) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C vibration at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroimidazole ring and thioether linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₆BrN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final acylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack by stabilizing the transition state .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl electrophile .
  • Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis of the benzoyl chloride) .
  • Real-Time Monitoring : TLC or in situ IR tracks reaction progress to prevent over-acylation .

Q. What structural modifications enhance this compound's biological activity, and how are structure-activity relationships (SAR) validated?

  • Substituent Effects :
  • Bromine vs. Fluorine : Bromine at the benzyl position increases steric bulk, potentially improving target binding affinity compared to smaller fluorine analogs .
  • Methoxy Group Position : Para-methoxy substitution on the phenyl ring reduces metabolic degradation compared to ortho-substituted analogs .
    • Validation Methods :
  • In Vitro Assays : IC₅₀ comparisons against kinase or receptor targets (e.g., EGFR, COX-2) .
  • Computational Docking : Molecular docking with AutoDock Vina predicts binding modes and affinity changes due to substituents .

Q. How can discrepancies in reported IC₅₀ values across studies be systematically addressed?

  • Assay Standardization : Use validated protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .
  • Compound Purity : HPLC purity >98% reduces off-target effects; impurities from incomplete purification (e.g., unreacted intermediates) may skew results .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets, identifying outliers due to experimental error .
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR for binding kinetics if enzymatic activity data is conflicting) .

Q. What computational strategies predict this compound's interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the thioether group in hydrophobic binding pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the bromine atom on transition state stabilization in enzyme inhibition .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the methoxy group, hydrophobic regions near bromobenzyl) for virtual screening of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.